ethyl (2E,4Z)-deca-2,4-dienoate

Catalog No.
S620054
CAS No.
3025-30-7
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (2E,4Z)-deca-2,4-dienoate

CAS Number

3025-30-7

Product Name

ethyl (2E,4Z)-deca-2,4-dienoate

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N

SMILES

CCCCCC=CC=CC(=O)OCC

Solubility

Soluble in fat; Insoluble in water
soluble (in ethanol)

Synonyms

ethyl (2E,4Z)-deca-2,4-dienoate;Pear ester;

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC

Flavor and Fragrance Research:

  • Flavoring agent: Ethyl decadienoate possesses a characteristic pear-like aroma and taste, making it a valuable tool in flavor research. Scientists use it to study flavor perception, develop new flavoring agents, and understand the complex interactions between different flavor components [Source: National Center for Biotechnology Information, PubChem - ethyl (2E,4Z)-deca-2,4-dienoate, ].
  • Fragrance research: Similar to its application in flavor research, ethyl decadienoate is also used in fragrance research due to its pleasant scent. Scientists utilize it to study fragrance perception, develop new perfumes and fragrances, and understand the olfactory system [Source: European Bioinformatics Institute, ChEBI:4896 - ethyl (2E,4Z)-deca-2,4-dienoate, ].

Ecological Research:

  • Insect attractant: Notably, ethyl decadienoate acts as a kairomone, a chemical signal that attracts specific insects. Researchers use it in ecological studies to understand insect behavior, develop insect traps for pest control, and study insect communication [Source: Journal of Chemical Ecology, "Electroantennographic responses and field attractiveness of pear ester to codling moth and related species (Lepidoptera: Tortricidae)," ].

Other Potential Applications:

  • Biomedical research: While still in its early stages, some research suggests ethyl decadienoate may possess potential applications in the biomedical field. However, further research is needed to understand its specific effects and potential uses [Source: Need citation for this specific application].

Ethyl (2E,4Z)-deca-2,4-dienoate, commonly referred to as ethyl decadienoate or pear ester, is an organic compound with the molecular formula C12H20O2C_{12}H_{20}O_{2}. It is characterized by its fruity aroma reminiscent of ripe pears, making it a popular choice in the flavor and fragrance industries. Ethyl decadienoate is naturally occurring in various fruits such as apples, Bartlett pears, Concord grapes, and quince, as well as in beverages like beer and pear brandy .

The mechanism of action of ethyl (2E,4Z)-deca-2,4-dienoate is primarily related to its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nose, triggering a signal that is interpreted by the brain as a pear-like odor [].

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl decadienoate can be hydrolyzed to form deca-2,4-dienoic acid and ethanol.
  • Transesterification: This reaction involves the exchange of the alkoxy group of ethyl decadienoate with an alcohol to produce a different ester.
  • Reduction: Ethyl decadienoate can be reduced to form alcohols or aldehydes depending on the reducing agent used.

These reactions are significant for modifying the compound for various applications in synthesis and flavor enhancement.

Research indicates that ethyl decadienoate exhibits biological activity that may contribute to its use in food and fragrance applications. Its fruity aroma is not only appealing but also has been studied for its potential effects on human sensory perception. While specific pharmacological effects are not well documented, its presence in natural food sources suggests a role in flavor enhancement and possibly in influencing appetite and mood through olfactory stimulation .

Ethyl decadienoate can be synthesized through various methods:

  • From 1-Octyn-3-ol: This method involves the reaction of 1-octyn-3-ol with carbon dioxide under specific conditions to yield ethyl decadienoate.
  • From Ethyl Propiolate: Another synthetic route involves the reaction of ethyl propiolate with suitable reagents to produce ethyl decadienoate .
  • Natural Extraction: Ethyl decadienoate can also be extracted from natural sources where it occurs, such as pears and other fruits.

Ethyl decadienoate is primarily used in:

  • Flavoring Agents: Its pear-like flavor makes it suitable for use in food products, particularly in desserts, beverages, and confections.
  • Fragrance Industry: The compound is utilized in perfumes and scented products for its pleasant aroma.
  • Food Additive: In the United States, it is classified as generally recognized as safe (GRAS) for use in food products .

Several compounds share structural similarities with ethyl decadienoate. Here are some notable examples:

Compound NameMolecular FormulaDescription
Ethyl hexanoateC8H16O2Known for its fruity aroma; used in flavoring.
Ethyl octanoateC10H20O2Has a coconut-like scent; used in food products.
Ethyl butyrateC6H12O2Exhibits a pineapple-like flavor; widely used in beverages.

Uniqueness of Ethyl Decadienoate

Ethyl decadienoate stands out due to its unique combination of fruity notes resembling ripe pears along with its structural characteristics that allow for versatile applications in both food and fragrance industries. Its longer carbon chain compared to similar compounds contributes to its distinct aroma profile, making it particularly valuable for creating complex flavors and scents that are sought after in culinary and cosmetic formulations .

Purity

>95%

Physical Description

Slightly yellow oil; light fruity note

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 g/mol

Monoisotopic Mass

196.146329876 g/mol

Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg

Heavy Atom Count

14

Density

0.917-0.920

UNII

79P6KS9Y5Z

GHS Hazard Statements

Aggregated GHS information provided by 1711 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1711 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1710 of 1711 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (94.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3025-30-7
7328-34-9

Wikipedia

Ethyl_decadienoate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Decadienoic acid, ethyl ester, (2E,4Z)-: ACTIVE

Dates

Modify: 2023-09-14

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